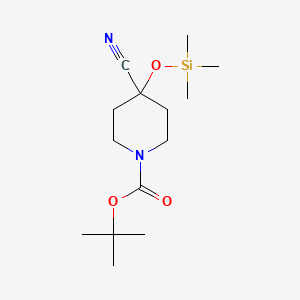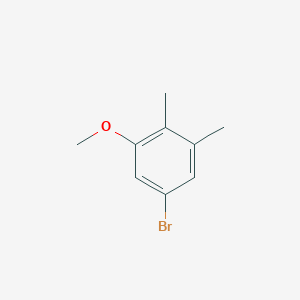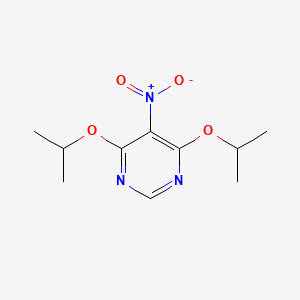![molecular formula C11H15N3O2 B8381005 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B8381005.png)
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one
Descripción general
Descripción
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both oxazole and pyridine moieties. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)12-6-7-14-10-9(16-11(14)15)4-3-5-13-10/h3-5,8,12H,6-7H2,1-2H3 |
Clave InChI |
UMAXCXJAOXNRBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCN1C2=C(C=CC=N2)OC1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-1-methyl-1-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethylamine](/img/structure/B8380943.png)

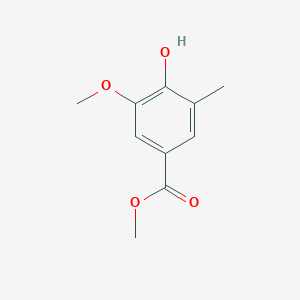
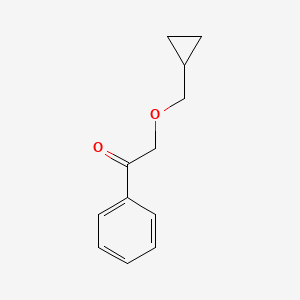

![Ethyl 2-[[(ethoxycarbonyl)methyl]amino]-1-cyclohexene-1-carboxylate](/img/structure/B8380985.png)

